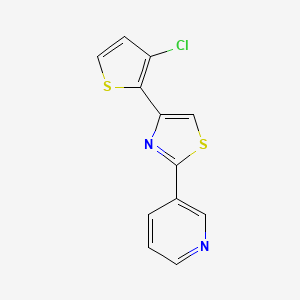

4-(3-Chloro-2-thiophenyl)-2-(3-pyridinyl)thiazole

描述

属性

IUPAC Name |

4-(3-chlorothiophen-2-yl)-2-pyridin-3-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2S2/c13-9-3-5-16-11(9)10-7-17-12(15-10)8-2-1-4-14-6-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHWNFXLKWHVRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=CS2)C3=C(C=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2-thiophenyl)-2-(3-pyridinyl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the pyridine and thiophene moieties. Common synthetic routes may include:

Cyclization reactions: Starting from appropriate precursors, cyclization reactions can form the thiazole ring.

Substitution reactions: Introduction of the chloro and pyridinyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:

Catalytic processes: Using catalysts to improve reaction efficiency.

Continuous flow synthesis: For better control over reaction conditions and scalability.

化学反应分析

Types of Reactions

4-(3-Chloro-2-thiophenyl)-2-(3-pyridinyl)thiazole can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the chloro and pyridinyl positions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halides or organometallic compounds.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

科学研究应用

Medicinal Chemistry

- Anticancer Activity : Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiazole-pyridine hybrids have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). One study reported an IC50 value of 5.71 µM for a thiazole-pyridine hybrid, indicating significant antitumor efficacy compared to standard treatments like 5-fluorouracil .

- Biological Pathway Studies : The compound may serve as a probe in biochemical assays to study specific biological pathways. Its structural similarity to known bioactive compounds allows researchers to investigate interactions with enzymes and receptors.

- Carbonic Anhydrase Inhibition : Some derivatives have demonstrated inhibitory effects on carbonic anhydrase III, which is relevant in treating conditions like glaucoma and epilepsy. The structure-activity relationship (SAR) studies suggest that specific functional groups enhance this inhibitory activity .

Material Science

4-(3-Chloro-2-thiophenyl)-2-(3-pyridinyl)thiazole can also be utilized in material science for the development of new materials due to its unique electronic properties. Its derivatives have been explored for use in organic photovoltaics and as fluorescent probes due to their photophysical properties .

Case Study 1: Antitumor Efficacy

A series of thiazole-pyridine hybrids were synthesized and evaluated for their anticancer properties against multiple cell lines. The study found that the presence of electron-withdrawing groups like chlorine significantly enhanced the compounds' antiproliferative activities.

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| Hybrid A | MCF-7 | 5.71 | Better than 5-fluorouracil (6.14 µM) |

| Hybrid B | PC3 | 8.10 | Comparable efficacy |

Case Study 2: Carbonic Anhydrase Inhibition

Research on trisubstituted thiazole derivatives indicated that certain modifications led to enhanced inhibition of carbonic anhydrase III.

| Compound | Inhibition (%) | Functional Groups |

|---|---|---|

| Compound X | 85% | Amino at 2-position, Carboxylic at 4-position |

| Compound Y | 75% | Phenyl at 5-position |

作用机制

The mechanism of action for 4-(3-Chloro-2-thiophenyl)-2-(3-pyridinyl)thiazole would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, affecting their function and leading to a biological response. The exact molecular targets and pathways would need to be identified through experimental studies.

相似化合物的比较

5-(2-((4-(4-Chlorophenyl)thiazol-2-yl)... (Compound 9, )

- Structure: Features a 4-(4-chlorophenyl)thiazole core with extended triazole and phenylamino substituents.

- Key Differences : Unlike the target compound, this derivative includes a triazole-thione moiety and lacks the pyridinyl group. The 4-chlorophenyl group provides lipophilicity, but the absence of a thiophenyl ring reduces sulfur-based electronic effects.

- Application : Synthesized as a drug candidate, though its specific biological targets are unspecified .

(4-(4-Methoxy phenyl)-2-(pyridinyl)hydrazinyl)thiazole (PytH·ClO4, )

- Structure : Contains a methoxyphenyl group and a pyridinyl-hydrazine side chain.

- Key Differences: The methoxy group enhances electron-donating properties compared to the chloro-thiophenyl group in the target compound. The hydrazine linker in PytH·ClO4 facilitates metal coordination, as evidenced by its use in metal perchlorate derivatives for DNA binding studies.

4-(4-Chlorophenyl)-2-hydrazinylthiazole derivatives (Evren et al., )

- Structure : Includes hydrazone-linked substituents, such as dihydrofuran-ylidene groups.

- Key Differences : These derivatives exhibit dual enzyme inhibition (MAO-B and aromatase) due to their hybrid hydrazone-thiazole architecture. The target compound’s thiophenyl and pyridinyl groups may prioritize different interaction mechanisms, such as hydrophobic or π-stacking interactions, over hydrazone-mediated hydrogen bonding .

Enzyme Inhibition Potential

- However, the absence of a hydrazone linker may reduce dual inhibitory effects.

- Evren’s Compound 2q : Exhibits IC₅₀ values of 0.28 µM for aromatase and 1.12 µM for MAO-B. The target compound’s chloro-thiophenyl group might enhance lipophilicity, improving membrane permeability but possibly reducing solubility .

DNA Binding and Metal Coordination

- PytH·ClO4 Derivatives () : Show strong DNA intercalation due to planar structures and metal coordination sites. The target compound’s thiophenyl group introduces steric bulk, likely reducing DNA affinity compared to PytH·ClO4’s methoxyphenyl-hydrazine system .

Data Table: Comparative Analysis

*LogP values are estimated based on substituent contributions.

生物活性

4-(3-Chloro-2-thiophenyl)-2-(3-pyridinyl)thiazole is a heterocyclic compound notable for its structural composition, which includes both thiazole and pyridine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article will delve into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H7ClN2S2. Its structure includes:

- Thiazole ring : A five-membered ring containing sulfur and nitrogen.

- Pyridine ring : A six-membered aromatic ring containing nitrogen.

- Chloro group : Enhances biological activity by increasing lipophilicity.

| Property | Value |

|---|---|

| Molecular Weight | 270.78 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| LogP | 3.5 |

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains.

- Case Study : In vitro tests revealed that the compound exhibited Minimum Inhibitory Concentrations (MICs) as low as 31.25 µg/mL against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For instance, compounds with similar moieties have shown promising results in inhibiting cell proliferation across various cancer cell lines.

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 | 15.6 | |

| Similar Thiazole Derivative | HT29 | 12.0 | |

| Similar Thiazole Derivative | Jurkat | 10.5 |

- Mechanism of Action : The mechanism often involves interaction with cellular proteins and pathways that regulate apoptosis and cell cycle progression.

Anticonvulsant Activity

Thiazoles have also been recognized for their anticonvulsant properties. The structure of this compound suggests potential efficacy in seizure models.

- Research Findings : Compounds in this class have shown protective effects in electroshock seizure tests, indicating a possible therapeutic application for epilepsy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

- Chloro Substitution : The presence of electron-withdrawing groups like chlorine enhances the biological activity by improving interaction with targets .

- Ring Substituents : Variations in substituents on the thiazole and pyridine rings can significantly affect potency and selectivity against specific biological targets.

Table 3: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Chloro group presence | Increased potency |

| Electron-donating groups | Improved solubility |

| Aromatic substitutions | Enhanced receptor binding |

常见问题

Advanced Research Question

- Substituent Modulation : Electron-withdrawing groups (e.g., -CN, -NO) on the phenyl ring enhance cytotoxicity by increasing electrophilicity and DNA interaction .

- Heterocyclic Hybridization : Fusion with triazoles or quinoxalines improves solubility and target affinity (e.g., pyrimido-thiazolo-quinoxaline derivatives) .

- Bioisosteric Replacement : Replacing chlorine with fluorinated groups (e.g., -CF) can boost metabolic stability .

- Prodrug Design : Incorporating hydrolyzable esters (e.g., acetylated hydroxyl groups) improves bioavailability .

How do computational methods contribute to understanding the structure-activity relationship (SAR) of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, low bandgap energies (3.5–4.0 eV) correlate with enhanced bioactivity in thiazole-triazole hybrids .

- Molecular Docking : Simulates binding to targets (e.g., EGFR kinase). Pyridinyl-thiazole derivatives show strong π-π stacking with ATP-binding pockets .

- QSAR Models : Relate substituent descriptors (logP, polar surface area) to IC values, guiding rational design .

What are the challenges in analyzing contradictory cytotoxicity data across different cancer cell lines for this compound?

Advanced Research Question

Contradictory GI values (e.g., activity in HCT-116 but not in HeLa cells) may arise from:

- Cell Line Heterogeneity : Variations in membrane transporters (e.g., P-gp overexpression) affect drug uptake .

- Metabolic Differences : CYP450 enzyme expression in certain cells (e.g., MCF-7) alters prodrug activation .

- Assay Conditions : Discrepancies in agent concentration (5 vs. 10 μM) or incubation time (24 vs. 48 hours) impact results .

- Off-Target Effects : Thiazoles may inhibit non-cancer pathways (e.g., ROS scavenging), complicating interpretation .

Q. Methodological Solutions :

- Dose-Response Curves : Use multiple concentrations (1–100 μM) to establish potency trends .

- Combinatorial Assays : Pair cytotoxicity screens with transcriptomics to identify resistance markers .

- Orthogonal Validation : Confirm apoptosis via flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 cleavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。